molecular formula C21H20N2O2S B11332351 4-(benzylsulfanyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11332351
M. Wt: 364.5 g/mol
InChI Key: KYVLREDGTMKHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a methoxyphenyl group attached to a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the methoxy group .

Scientific Research Applications

4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, but they likely involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-4-(4-METHOXYPHENOXY)THIENO[3,2-D]PYRIMIDINE: Shares structural similarities but differs in the core structure.

    4-METHOXYPHENYLACETIC ACID: Contains the methoxyphenyl group but lacks the cyclopenta[d]pyrimidine core.

Uniqueness

4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and the cyclopenta[d]pyrimidine core

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H20N2O2S/c1-25-17-12-10-16(11-13-17)23-19-9-5-8-18(19)20(22-21(23)24)26-14-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3

InChI Key

KYVLREDGTMKHOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.